molecular formula C15H13Cl2NO3S B2847490 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide CAS No. 885906-74-1

2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2847490
CAS No.: 885906-74-1
M. Wt: 358.23
InChI Key: NXIGTHBWZUDSDI-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and agrochemical research. With a molecular formula of C₁₅H₁₂Cl₂N₂O₃S and a molecular weight of 387.3 g/mol, this compound features a dichlorophenylacetamide core, a scaffold recognized for its diverse biological properties . The compound is supplied with a typical purity of ≥95% and is intended for research applications only. The structural motif of N-(3,5-dichlorophenyl)acetamide is a key feature in compounds investigated for various pharmacological activities. Acetamide derivatives are frequently explored in the development of new therapeutic agents, and the 3,5-dichlorophenyl group is a common moiety that can contribute to potent biological activity by influencing molecular binding interactions . Furthermore, the integration of a benzylsulfonyl group into the structure is a strategic modification, as sulfonamide-containing compounds are known to exhibit a broad spectrum of biological activities, including enzyme inhibition . This makes the compound a valuable building block for constructing novel molecules in drug discovery pipelines, particularly in the design of enzyme inhibitors or other bioactive agents. In research settings, this compound may serve as a key intermediate for the synthesis of more complex molecules or as a reference standard in biological assays. Researchers are investigating similar acetamide-sulfonamide hybrids for their potential to inhibit enzymes like urease, which is a target in the treatment of certain gastrointestinal infections . Other research avenues for related dichlorophenylacetamide structures include their evaluation as potential antidepressants, with some analogs demonstrating significant efficacy in validated behavioral models . Beyond pharmaceuticals, chloroacetamide derivatives are a prominent class of herbicides that inhibit very long-chain fatty acid synthesis (VLCFAS) in plants . While the specific activity of this compound must be confirmed through experimentation, its structure positions it as a compound of interest for these and other exploratory studies in life sciences and chemical biology. Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c16-12-6-13(17)8-14(7-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGTHBWZUDSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(3,5-dichlorophenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide is its role as an enzyme inhibitor. Research has demonstrated that similar sulfonamide compounds can inhibit key enzymes related to metabolic disorders and neurodegenerative diseases.

  • Alpha-Glucosidase Inhibition : Compounds structurally related to 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM) as it helps in controlling postprandial blood glucose levels .
  • Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory activity, which is significant for Alzheimer's disease treatment. Inhibitors of this enzyme can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function .

Anticancer Properties

Sulfonamide derivatives have shown promise in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor growth and proliferation.

  • Protein Kinase Inhibition : Similar compounds have been reported to inhibit protein kinases that are often dysregulated in various cancers. This inhibition can lead to reduced tumor cell proliferation and induction of apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzotriazole and Pyridylphenyl Derivatives ()

Compounds such as 2-(benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide () share the 3,5-dichlorophenylmethyl group but differ in their α-substituents (benzotriazolyl vs. benzylsulfonyl). These analogs were synthesized via reductive amination using NaBH(OAc)₃ or T3P (propylphosphonic anhydride) in DMF, achieving >95% purity after RP-HPLC and SCX-II chromatography . The benzotriazolyl group may enhance π-π stacking interactions, whereas the benzylsulfonyl group in the target compound could increase hydrophilicity or alter binding affinities due to its strong electron-withdrawing nature.

Phenoxyaromatic Acid Analogues ()

Compounds like N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) and N-(3-bromo-5-chlorophenyl)-2-(4-hydroxyphenyl)acetamide (19j) highlight the impact of halogen substitution. Yields for these analogs ranged from 31.8% to 89.5%, suggesting dichloro substitution might be more synthetically accessible than bulkier halogens .

Thiazole-Coumarin Hybrid ()

The compound 2-((3,5-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (12) shares the 3,5-dichlorophenylamino motif. It exhibited a high yield (76%) and notable IR/NMR spectral features, including a strong carbonyl stretch at 1714 cm⁻¹ and characteristic aromatic proton signals .

Benzothiazole Derivatives ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide demonstrate the influence of halogen positioning. The 3,4-dichloro substitution in these analogs contrasts with the 3,5-dichloro configuration in the target compound, which may lead to differences in aromatic ring planarity and intermolecular interactions (e.g., halogen bonding) .

Structural and Crystallographic Insights ()

N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide provides crystallographic data for a related structure. The naphthyl group introduces bulkiness compared to the benzylsulfonyl group, likely affecting molecular packing and solubility. Such comparisons underscore the role of substituent size and electronic effects in solid-state properties .

Data Table: Key Structural Analogs and Properties

Compound Name Key Substituents Yield/Purity Notable Properties Reference
2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide Benzotriazolyl, 3,5-dichlorophenyl >95% purity High purity via RP-HPLC/SCX-II
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) 3,5-Dibromophenyl, 4-hydroxyphenyl 89.5% yield Radiotherapy sensitizer candidate
2-((3,5-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 3,5-Dichlorophenylamino, coumarin 76% yield IR: 1714 cm⁻¹ (C=O); High-resolution MS
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl, CF₃-benzothiazole Patent-protected Herbicide/Pharmaceutical potential
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl, 3,5-dichlorophenyl Crystallized Structural data for packing analysis

Research Implications and Gaps

  • Biological Activity : While dichlorophenyl-containing analogs show promise as radiotherapy sensitizers or enzyme inhibitors (e.g., α-glucosidase in ), the target compound’s sulfonyl group could modulate toxicity or target selectivity .
  • Structural Optimization : Contrasting 3,5-dichloro with 3,4-dichloro or bromo-chloro substituents () highlights the need for structure-activity relationship (SAR) studies to optimize bioactivity .

Biological Activity

Introduction

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzylsulfonyl group and a dichlorophenyl moiety, which are significant for its biological interactions. The structure can be represented as follows:

C15H14Cl2N2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight351.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

  • Study Findings : Compounds with similar structures demonstrated selective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL for effective derivatives .

Anticancer Activity

The potential anticancer effects of this compound have been explored through various models. The mechanism of action is often linked to the inhibition of specific protein kinases involved in cell proliferation.

  • Case Study : A derivative with structural similarities was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases associated with tumor growth and metastasis, indicating a potential pathway for therapeutic action against cancer .
  • Antioxidant Activity : Some studies suggest that related sulfonamide compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations.

  • Research Insights : A study highlighted that certain modifications in the chemical structure can lead to decreased toxicity towards normal cells while maintaining efficacy against cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization:

Acetamide Core Formation : React 3,5-dichloroaniline with chloroacetyl chloride in a base (e.g., K₂CO₃) to form N-(3,5-dichlorophenyl)acetamide.

Sulfonylation : Introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization :

  • Control temperature during sulfonylation to minimize side reactions.
  • Use a 10–20% molar excess of benzylsulfonyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
    Reference : Analogous protocols for sulfonyl-acetamide derivatives are detailed in multi-step syntheses .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm for dichlorophenyl; sulfonyl CH₂ at δ 4.1–4.3 ppm).
  • IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ~1.76 Å in sulfonyl groups) and hydrogen-bonding networks (N–H⋯O interactions, ~2.8–3.0 Å) .
    Data Table :
TechniqueKey Peaks/BondsExpected Values
¹H NMRAromatic Hδ 7.2–7.6 ppm
IRS=O stretch~1350–1150 cm⁻¹
X-rayC–S bond length1.76 ± 0.02 Å

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic modifications).
  • Stability :
    • Avoid aqueous solutions at extreme pH (pH <3 or >10), as sulfonyl groups may hydrolyze.
    • Store in anhydrous DMSO at –20°C for long-term stability.
  • Analytical HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorophenyl and benzylsulfonyl groups influence bioactivity?

Methodological Answer:

  • Lipophilicity : The dichlorophenyl group increases logP (predicted ~3.5), enhancing membrane permeability.
  • Electron-Withdrawing Effects : Chlorine atoms polarize the phenyl ring, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).
  • Sulfonyl Group : Acts as a hydrogen-bond acceptor, potentially inhibiting proteases or kinases.
    Experimental Design :
  • Compare IC₅₀ values against analogs (e.g., non-chlorinated or methylsulfonyl variants) in enzyme inhibition assays.
  • Use DFT calculations to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

Methodological Answer:

  • Source Analysis : Verify compound purity (HPLC, elemental analysis) and assay conditions (e.g., cell line variability).
  • Meta-Analysis : Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals.
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., 72-hour MTT assays in triplicate).
    Case Study : Discrepancies in IC₅₀ values for dichlorophenyl acetamides may arise from differences in cell permeability or metabolite interference .

Q. Can computational modeling predict interaction mechanisms between this compound and cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Pharmacophore Mapping : Identify critical interactions (e.g., sulfonyl-oxygen with heme iron).
    Validation : Compare predicted Km/Vmax values with in vitro microsomal assays .

Q. How do structural modifications at the sulfonyl moiety affect metabolic stability?

Methodological Answer:

  • Modification Examples : Replace benzyl with fluorobenzyl or cyclopropylsulfonyl groups.
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS.
  • Metabolite ID : Use HR-MS/MS to detect oxidative metabolites (e.g., sulfone to sulfoxide).
    Data Interpretation : Bulky substituents (e.g., cyclopropyl) reduce CYP-mediated oxidation, extending half-life .

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